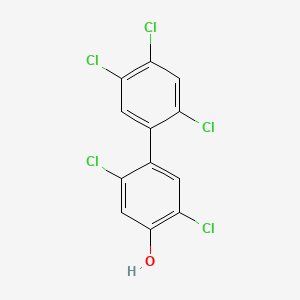
2,2',4',5,5'-Pentachlorobiphenyl-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2,2',4',5,5'-pentachlorobiphenyl is a member of biphenyls, a dichlorobenzene and a trichlorobenzene.
Wissenschaftliche Forschungsanwendungen
Estrogenic and Thyroid Hormone Activity
Research has demonstrated that certain hydroxy-polychlorinated biphenyls, including forms closely related to 2,2',4',5,5'-Pentachlorobiphenyl-4-ol, exhibit estrogenic and thyroid hormone activities. These activities were assessed using a yeast two-hybrid assay, revealing notable hormone activity in some compounds (Shiraishi et al., 2003).
Mitotic Disruption
Another study focused on the spindle-disturbing activity of various polychlorinated biphenyls (PCBs) in V79 Chinese hamster cells. The study identified specific PCB congeners that induced abnormal chromosomal arrangements in mitosis, highlighting the unique impacts of certain PCB structures on cellular processes (Jensen et al., 2000).
Chemical and Biological Degradation
The degradation of 2,2',4',5,5'-Pentachlorobiphenyl-4-ol has been studied in the context of soil contamination. Research using a combination of palladium-coated iron for chemical degradation and aerobic bacteria for biodegradation showed promising results for treating PCB-contaminated soil (He et al., 2009).
Solubility in Supercritical Fluids
The solubility of various PCB congeners, including 2,2',4',5,5'-Pentachlorobiphenyl-4-ol, has been studied in supercritical fluids like carbon dioxide. This research is crucial for understanding the behavior of PCBs in different environmental and industrial contexts (Anitescu & Tavlarides, 1999).
Synthesis of Labeled Compounds
The synthesis of 14C-labeled biphenyls, including compounds similar to 2,2',4',5,5'-Pentachlorobiphenyl-4-ol, has been documented. This research is important for tracing and studying the environmental fate and biological impact of PCBs (Bergman & Wachtmeister, 1977).
Eigenschaften
CAS-Nummer |
59512-50-4 |
|---|---|
Molekularformel |
C12H5Cl5O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2,5-dichloro-4-(2,4,5-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-7-3-10(16)9(15)1-5(7)6-2-11(17)12(18)4-8(6)14/h1-4,18H |
InChI-Schlüssel |
AVHHNFHLLZCWFH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)C2=CC(=C(C=C2Cl)Cl)Cl |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)C2=CC(=C(C=C2Cl)Cl)Cl |
Andere CAS-Nummern |
59512-50-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



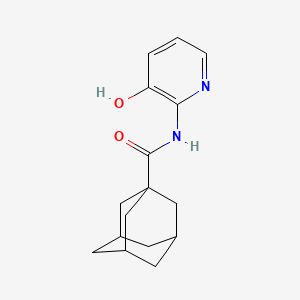
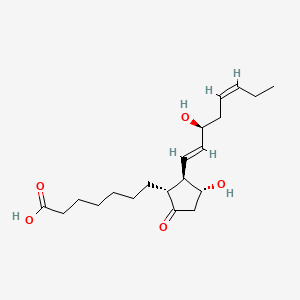
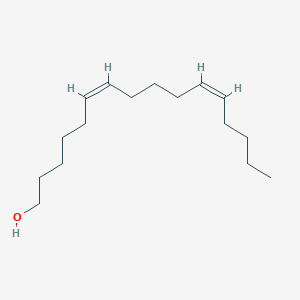
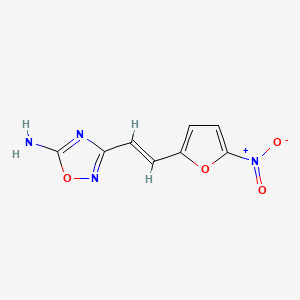
![(2R,3AS,6R,7AS)-N-(2-{1-[Amino(imino)methyl]-2,5-dihydro-1H-pyrrol-3-YL}ethyl)-6-hydroxy-1-{N-[(2S)-2-hydroxy-3-phenylpropanoyl]phenylalanyl}octahydro-1H-indole-2-carboxamide](/img/structure/B1236148.png)
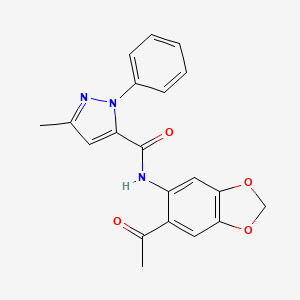
![1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1236151.png)
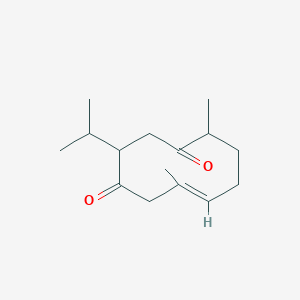


![2-chloro-4-(5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B1236161.png)
![1-[2-(5-fluoropyridin-2-yl)sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1236162.png)

